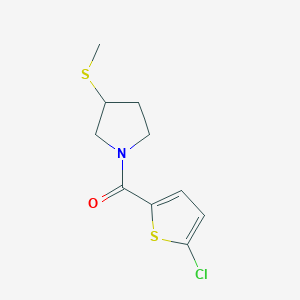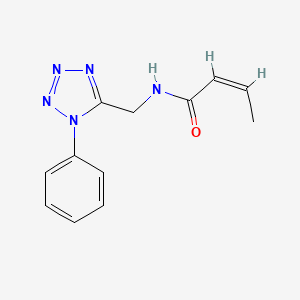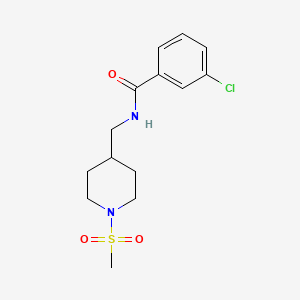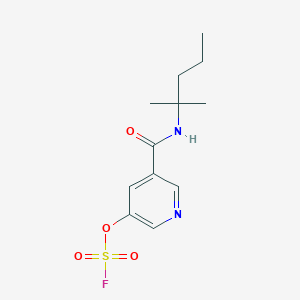
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It was first isolated from ovine hypothalamus in 1989 and has since been found to have numerous physiological and biochemical effects.
Mechanism of Action
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid acts on three different receptors: PAC1, VPAC1, and VPAC2. It is involved in numerous physiological processes, including neurotransmission, vasodilation, and immune regulation. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine.
Biochemical and physiological effects:
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is that it is a well-characterized neuropeptide with known receptor interactions and signaling pathways. However, one limitation is that it can be difficult to work with due to its hydrophobic nature and tendency to aggregate.
Future Directions
There are numerous future directions for research on 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid. One potential area of investigation is its role in the regulation of circadian rhythms. It has also been suggested that 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid may have potential as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, there is ongoing research on the development of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid analogs with improved pharmacokinetic properties.
Synthesis Methods
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
Scientific Research Applications
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been studied extensively for its potential therapeutic applications in various medical conditions, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
properties
IUPAC Name |
3-(1-adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-19(24)9-18(22-20(25)26-13-14-4-2-1-3-5-14)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCFNXXBXFNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)


![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)